3-(3-Methoxyphenyl)-2-methylbutan-1-ol
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Overview
Description
3-(3-Methoxyphenyl)-2-methylbutan-1-ol: is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxyphenyl)-2-methylbutan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of 3-methoxyphenylacetonitrile with 2-methylbutan-1-ol in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic hydrogenation of the corresponding ketone or aldehyde precursor. This method offers a scalable and efficient approach to produce the compound in large quantities. The reaction conditions typically include the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at controlled temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Methoxyphenyl)-2-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield the corresponding alcohol or hydrocarbon, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products:
Oxidation: Corresponding ketone or aldehyde.
Reduction: Corresponding alcohol or hydrocarbon.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-(3-Methoxyphenyl)-2-methylbutan-1-ol is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving methoxyphenyl groups. It may also serve as a model compound to investigate the metabolic pathways of similar structures in living organisms.
Medicine: The compound’s structural features make it a potential candidate for drug development. It can be modified to enhance its pharmacological properties and tested for various therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of fragrances, flavors, and other specialty chemicals. Its versatility and reactivity make it valuable for the production of high-value products.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-2-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The methoxy group on the phenyl ring can participate in hydrogen bonding and hydrophobic interactions with target proteins or enzymes, influencing their activity. The compound’s ability to undergo various chemical reactions also allows it to modulate biological pathways by forming reactive intermediates or metabolites.
Comparison with Similar Compounds
3-(4-Methoxyphenyl)-2-methylbutan-1-ol: Similar structure with the methoxy group at the para position.
3-(3-Hydroxyphenyl)-2-methylbutan-1-ol: Similar structure with a hydroxy group instead of a methoxy group.
3-(3-Methoxyphenyl)-2-methylbutan-2-ol: Similar structure with the hydroxyl group at a different position on the butanol chain.
Uniqueness: 3-(3-Methoxyphenyl)-2-methylbutan-1-ol is unique due to the specific positioning of the methoxy group on the phenyl ring and the hydroxyl group on the butanol chain. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-2-methylbutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-9(8-13)10(2)11-5-4-6-12(7-11)14-3/h4-7,9-10,13H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTWTNJLIBVBDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)C1=CC(=CC=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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